molecular formula C13H9NO2 B1330687 6-Amino-3,4-benzocoumarin CAS No. 83527-99-5

6-Amino-3,4-benzocoumarin

Cat. No. B1330687
CAS RN: 83527-99-5
M. Wt: 211.22 g/mol
InChI Key: DGSQFJGGUZPEHU-UHFFFAOYSA-N
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Description

6-Amino-3,4-benzocoumarin is a derivative of coumarin, a nitrogen-containing compound that has garnered interest due to its significant biological activity and pharmaceutical applications. The compound is part of a broader class of substances that have been studied for their potential in various biological and chemical applications, including their role as inducers and inhibitors of cytochrome P450 enzymes, particularly CYP1A1, and their antimicrobial properties when incorporated into polymers .

Synthesis Analysis

The synthesis of 6-Amino-3,4-benzocoumarin and its derivatives involves several chemical routes. One approach includes the preparation of 6-substituted 3,4-benzocoumarins with various substituents, such as amino groups, through a new synthetic route. This process has led to the creation of compounds with varying affinities for the aryl hydrocarbon receptor and differing abilities to induce or inhibit enzyme activities . Another method involves the alkylation of o-cyanophenol by 4-chloromethylcoumarins followed by intramolecular condensation, which yields 4-(3-amino-2-benzofuranyl)-coumarins . Additionally, the synthesis of coumarin amino acid derivatives has been described, which includes the preparation of 6-nitrocoumarin-3-CO-amino acids and their corresponding methyl esters .

Molecular Structure Analysis

The molecular structures of 6-Amino-3,4-benzocoumarin derivatives have been confirmed using spectral and analytical data. These structures are crucial for understanding the biological activity and interactions of these compounds with biological targets such as the aryl hydrocarbon receptor . Molecular modeling studies have also been conducted to ensure the biological safety and activity of these compounds, adhering to Lipinski's rule of five, which is a set of criteria for drug-likeness .

Chemical Reactions Analysis

The chemical reactivity of 6-Amino-3,4-benzocoumarin derivatives includes their ability to undergo various reactions with acylating agents and aldehydes. These reactions can lead to the formation of complex systems such as the 6H- benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one system . Additionally, the synthesis of Schiff bases and hydrazones from these compounds has been reported, leading to the formation of 4-coumarin-6-yl(amino)-5-coumarin-3-yl-3-phenyl-1,2,4-oxadiazolines with antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-3,4-benzocoumarin derivatives have been studied, particularly in the context of their antimicrobial activity. These compounds have been incorporated into polyurethane varnishes, which were then applied to various surfaces. The resulting coatings exhibited good antimicrobial effects, and the physical incorporation of these derivatives into the varnish formulations was found to enhance the physical and mechanical properties of the coatings . The study of these properties is essential for the potential application of these compounds in antimicrobial coatings and other materials.

Scientific Research Applications

Inducers and Inhibitors of CYP1A1-dependent Activity

6-Amino-3,4-benzocoumarin, as part of the 6-substituted 3,4-benzocoumarins class, has been investigated for its role as an inducer and inhibitor of CYP1A1-dependent activity. The study explored its interaction with the aryl hydrocarbon receptor and its effects on enzyme activity in rat hepatoma cells. This suggests a potential application in understanding receptor activities and enzyme inhibition mechanisms (Liu, Santostefano, Lu, & Safe, 1993).

Biological Activities and Synthesis

Research on benzocoumarins, including 6-Amino-3,4-benzocoumarin, has focused on their isolation, synthesis, and diverse biological activities. The comprehensive review covers the progress in understanding these compounds from 1953 to 2014, highlighting their significant bioactive properties (Lv, Tu, & Jiang, 2014).

Antimicrobial and Antioxidant Properties

The synthesis of β-amino carbonyl derivatives containing 6-Amino-3,4-benzocoumarin has been examined for antimicrobial and antioxidant activities. These compounds have shown promising results in inhibiting microbial growth and free radical scavenging, indicating potential applications in pharmaceutical and healthcare products (Kenchappa et al., 2013).

Interaction with Human Serum Albumin

A study synthesized a Schiff base derived from 6-Amino-3,4-benzocoumarin and analyzed its interaction with human serum albumin (HSA). This research contributes to understanding the biological interactions of drug candidates and could aid in the development of new pharmaceuticals (Parveen, 2021).

Photoactivation in Chemical Research

6-Amino-3,4-benzocoumarin has been used in the study of photocleavable protecting groups for carboxylic acids, highlighting its potential in photochemistry and the development of photolabile compounds (Soares, Hungerford, Costa, & Gonçalves, 2015).

Cancer Research and DNA Binding

The compound's derivatives have been investigated for their anticancer activity and DNA binding properties. This highlights a potential application in cancer therapy and the study of drug-DNA interactions (Sharma, Tiwari, & Supuran, 2014).

Safety And Hazards

The safety data sheet for 6-Amino-3,4-benzocoumarin indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Based on the pharmaceutical potentials of coumarins, which have antitumor activity, new coumarin derivatives are being synthesized and evaluated for their biological activities . The findings suggest that 6-Amino-3,4-benzocoumarin might exhibit a potent role in the biomedical and pharmaceutical application .

properties

IUPAC Name

2-aminobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSQFJGGUZPEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324115
Record name 6-Amino-3,4-benzocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3,4-benzocoumarin

CAS RN

83527-99-5
Record name NSC405762
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405762
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-3,4-benzocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-3,4-benzocoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
H Liu, M Santostefano, Y Lu, S Safe - Archives of biochemistry and …, 1993 - Elsevier
A new synthetic route was utilized to prepare 6-substituted 3 ,4-benzocoumarins where the substituents were iodo, fluoro, trifluoromethyl, bromo, chioro, isopropyl, ethyl, t-butyl, methyl, …
Number of citations: 35 www.sciencedirect.com
S Parveen - Chemical Papers, 2021 - Springer
The studies on molecular interactions of drug candidates with HSA have considerably contributed to the understanding of primary biological evaluation of potential drug. In this context, …
Number of citations: 8 link.springer.com
HL Pan, TL FLETCHER - The Journal of Organic Chemistry, 1960 - ACS Publications
Synthesis of 4-hydroxy-2-fluorenamÍne, 4-hydroxyfluorene, and related compounds is described. New 7-and 6-sub-stituted 3, 4-benzocoumarins were synthesized; the first series was …
Number of citations: 23 pubs.acs.org
N Roy, A Dutta, P Mondal, PC Paul, TS Singh - Sensors and Actuators B …, 2016 - Elsevier
A new coumarin based Schiff-base dual chemosensor-(E)-2-(((8-hydroxyquinolin-2-yl)methylene)amino)-6H-benzo[c]chromen-one (H 10 L) was synthesized and characterized. This …
Number of citations: 48 www.sciencedirect.com
J Wang, T Peng, X Zhang, S Xie… - Journal of Molecular …, 2019 - Wiley Online Library
The antigen‐antibody interaction determines the sensitivity and specificity of competitive immunoassay for hapten detection. In this paper, the specificity of a monoclonal antibody …
Number of citations: 5 onlinelibrary.wiley.com
Z Heng, G Shuli, K Huimin, F Congbin, L Gang… - Tetrahedron, 2020 - Elsevier
A novel photochromic diarylethene derivative bearing a benzocoumarin unit (1O) was synthesized. The derivative exhibits multi-addressable switching characteristics upon the …
Number of citations: 4 www.sciencedirect.com
N Pietrancosta, G Quéléver, Y Laras… - Australian journal of …, 2005 - CSIRO Publishing
We report the synthesis of two series of compounds with 3,5-difluoromandelyl-alanyl or 3,5-difluorophenylacetyl-alanyl backbones coupled to various heterocyclic or peptidic moieties. …
Number of citations: 13 www.publish.csiro.au
A Kralj - 2013 - search.proquest.com
US28 is a G-protein coupled receptor (GPCR), encoded in DNA of human cytomegalovirus (HCMV). Depending on geographical region 40 to 100% of the population was proved to be …
Number of citations: 3 search.proquest.com
H Zytomegalievirus - opus4.kobv.de
First, I would like to express my sincere gratitude to my supervisor, Prof. Dr. Markus Heinrich, whose expertise, understanding and patience added considerably to my experiences in all …
Number of citations: 2 opus4.kobv.de
A Wetzel, G Pratsch, R Kolb… - Chemistry–A European …, 2010 - Wiley Online Library
Radical arylations of para‐substituted phenols and phenyl ethers proceeded with good regioselectivity at the ortho position with respect to the hydroxy or alkoxy group. The reactions …

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